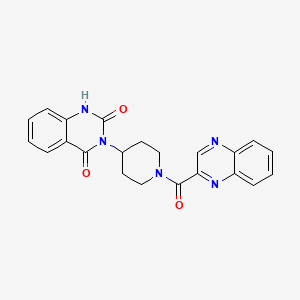

3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinazoline derivative that has been synthesized using various methods, and it has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Hypotensive Activities

One significant area of research involving compounds similar to 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is their hypotensive properties. Studies on similar quinazoline derivatives have revealed their potential in relaxing blood vessels and exhibiting significant hypotensive activities, some being notably more potent than established drugs like papaverine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).

Anticancer Applications

The cytotoxic evaluation of quinazolinone derivatives, including those with substituted quinoxalindione, has been explored for their potential as anticancer agents. These compounds have shown notable cytotoxic activity in cell lines such as MCF-7 and HeLa, with some derivatives displaying high efficacy (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).

Catalysis in Synthesis

Quinazoline derivatives have been synthesized using environmentally friendly methods, highlighting the role of these compounds in green chemistry. Efficient synthesis at room temperature using organo-catalysts like camphor sulfonic acid demonstrates their application in sustainable chemical practices (Kaur, Singh, Kaur, & Banerjee, 2021).

Antimicrobial Properties

The antimicrobial properties of quinoxaline derivatives have been a focus, particularly in combating bacteria like Staphylococcus aureus and Escherichia coli. These compounds, especially those with indoline-2,3-dione moiety, have shown promising antimicrobial activity (El-Gendy, El-Meligie, El-Ansary, & Ahmedy, 1995).

Pharmaceutical Intermediates

Quinazoline-2,4(1H,3H)-dione derivatives serve as important intermediates in the pharmaceutical industry. They are crucial in synthesizing drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin, emphasizing their role in drug development (Vessally, Soleimani‐Amiri, Hosseinian, Edjlali, & Babazadeh, 2017).

DNA Detection

Innovations in fluorescent probes for DNA detection have utilized compounds like benzimidazo[1,2-a]quinolines, which share structural similarities with the queried compound. These derivatives have shown potential as DNA-specific fluorescent probes, highlighting their importance in molecular biology and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Propiedades

IUPAC Name |

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c28-20-15-5-1-2-6-16(15)25-22(30)27(20)14-9-11-26(12-10-14)21(29)19-13-23-17-7-3-4-8-18(17)24-19/h1-8,13-14H,9-12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJNNMCYXDCQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2679899.png)

![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2679900.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2679901.png)

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2679902.png)

![3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679907.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide](/img/structure/B2679909.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2679910.png)

![(6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2679913.png)

![5-Thia-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2679914.png)